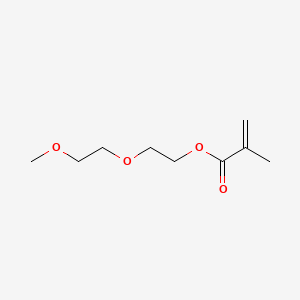

2-(2-Methoxyethoxy)ethyl methacrylate

Übersicht

Beschreibung

2-(2-Methoxyethoxy)ethyl methacrylate (2ME2EM) is an organic compound with a variety of uses in the scientific research industry. It is a colorless, odorless liquid that is used as a monomer in the synthesis of polymers, as a cross-linker in polymer networks, and as a reagent for organic synthesis. It has been used in the synthesis of polymers for drug delivery systems, biocompatible materials, and tissue engineering scaffolds. It is also used in the production of monomers for medical and dental applications, as well as in the production of coatings and adhesives.

Wissenschaftliche Forschungsanwendungen

Thermoresponsive Properties and Thermal Degradation : 2-(2-Methoxyethoxy)ethyl methacrylate reacts with molecular oxygen to form a water-soluble, thermoresponsive polyperoxide. This polymer degrades exothermically and its structure has been characterized using various spectroscopic techniques (Pal & De, 2012).

Synthesis of Water-Soluble Polymethacrylates : This compound is used in anionic polymerizations to create polymers with predicted molecular weights and narrow distributions. The resulting polymers show strong dependence on the length of hydrophilic oligo(ethylene glycol) units, affecting their solubility and cloud point (Han, Hagiwara, & Ishizone, 2003).

Phase Transitions in Aqueous Solutions of Copolymers : Copolymers of this compound and oligo(ethylene glycol) methacrylate undergo phase transitions in water, likely due to a reversible coil-to-globule transition. These copolymers were synthesized using atom transfer radical polymerization (ATRP) (Lutz et al., 2007).

Hydrogels with Gradient of Cross-Link Density : Electron beam irradiation of this compound with ethylene glycol dimethacrylate mixtures forms cross-linked structures with a gradient of cross-link density. The phase separation effect observed can be controlled by adjusting the absorbed dose and cross-linker concentration (Kadłubowski et al., 2016).

Photoinitiated Reversible Addition-Fragmentation Chain Transfer Polymerization : This process is used to create thermoresponsive diblock copolymer nano-objects with complex morphologies, such as spheres, worms, and vesicles (Tan et al., 2016).

High-Temperature Molecular Relaxations in Poly(MEO2MA) : This compound, when networked, forms thermo-responsive hydrogels. Studies on segmental motions and network relaxation processes in linear and networked poly(MEO2MA) show that the α process is independent of polymer topology (Kozanecki et al., 2015).

Porous Poly[oligo(ethylene glycol) methyl ether methacrylate] Gels : These gels show rapid swelling-deswelling in water and demonstrate sharp thermosensitivity in highly concentrated aqueous NaCl solutions (Iizawa, Yamamoto, Gotoh, & Sakohara, 2012).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Methoxyethoxy)ethyl methacrylate, also known as Diethylene glycol monomethyl ether methacrylate, is to serve as a building block in the synthesis of thermoresponsive polymers . These polymers are designed to respond to changes in temperature, making them useful in a variety of applications, including drug delivery systems and smart textiles .

Mode of Action

The compound interacts with its targets through polymerization processes. It can be easily synthesized by anionic living polymerization . The resulting polymers can self-assemble into micelles in aqueous solution, with the outer amphiphilic layer acting as a core and the hydrophilic segments forming a shell .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis and assembly of thermoresponsive polymers. The polymerization process leads to the formation of polymeric structures that can undergo volume changes in response to temperature shifts . This thermoresponsive behavior is key to the compound’s utility in various applications.

Result of Action

The primary result of the action of this compound is the formation of thermoresponsive polymers. These polymers can change their physical properties in response to temperature changes. For instance, they can form micelles at certain temperatures, which can be used to encapsulate and deliver drugs . In the field of textiles, fabrics treated with these polymers can exhibit smart cleaning abilities .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Temperature is a key factor that influences the compound’s action and the efficacy of the resulting polymers. Changes in temperature can trigger transitions in the polymers, affecting their structure and properties . Additionally, factors such as pH and the presence of other substances can also influence the polymerization process and the properties of the resulting polymers.

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Zukünftige Richtungen

Research on 2-(2-Methoxyethoxy)ethyl methacrylate is ongoing, with a focus on its use in the synthesis of temperature-sensitive polymers suitable for the construction of novel membranes . These membranes could change their permeability in response to temperature changes and could be applied in areas such as the separation of proteins and controlled drug delivery .

Biochemische Analyse

Biochemical Properties

2-(2-Methoxyethoxy)ethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. These hydrogels are used in drug delivery systems, tissue engineering, and other biomedical applications. The compound interacts with various enzymes and proteins, such as polymerases and hydrolases, which facilitate its incorporation into polymer networks. The nature of these interactions is primarily based on the formation of covalent bonds between the methacrylate group and the active sites of the enzymes. This interaction leads to the formation of stable polymeric structures that can be tailored for specific biomedical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in hydrogels, it can promote cell adhesion and proliferation, making it suitable for tissue engineering applications. Additionally, this compound has been shown to affect the volume phase transition of hydrogels, which can be utilized to control the release of encapsulated drugs in response to temperature changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo polymerization reactions, leading to the formation of long polymer chains. These polymer chains can interact with various biomolecules, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. Additionally, this compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These degradation products can have different biochemical properties, which may affect long-term cellular function. Studies have shown that the stability of this compound-based hydrogels can be maintained for several weeks, making them suitable for long-term biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, such as inflammation and tissue damage. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to minimize toxicity while maximizing therapeutic benefits. Additionally, the compound’s hydrophilic nature allows for efficient distribution within the body, further influencing its dosage effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the methacrylate ester, leading to the formation of methacrylic acid and other metabolites. These metabolites can then enter central metabolic pathways, such as the citric acid cycle, where they are further processed to generate energy and other essential biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic properties. This compound can easily diffuse through aqueous environments, allowing it to reach various cellular compartments. Additionally, it can interact with transporters and binding proteins, which aid in its cellular uptake and distribution. The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue permeability and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it participates in polymerization reactions, or to the nucleus, where it can influence gene expression. The activity and function of this compound can be modulated by its subcellular localization, making it a versatile tool for various biochemical applications .

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVVKEZTUOGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61412-60-0 | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8068464 | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45103-58-0 | |

| Record name | 2-(Methoxyethoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydiglycol methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYDIGLYCOL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

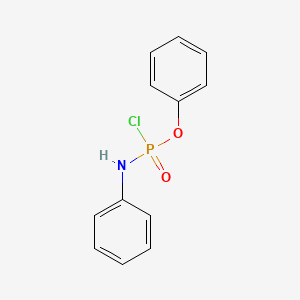

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1195259.png)